(2E)-3-(3-{[(3,5-Dimethylisoxazol-4-YL)methoxy]-methyl}-4-methoxyphenyl)acrylic acid
Description
Nuclear Magnetic Resonance Spectral Signatures
Nuclear magnetic resonance spectroscopy serves as a powerful method for determining molecular structure through the analysis of nuclear spin interactions with applied magnetic fields. This technique provides detailed information about the chemical environment of individual nuclei, particularly hydrogen and carbon atoms, enabling the determination of connectivity patterns and stereochemical relationships within complex molecules. The fundamental principle of nuclear magnetic resonance relies on the magnetic properties of atomic nuclei and their response to external magnetic fields, producing characteristic resonance frequencies that reflect local electronic environments.
Chemical shift patterns in nuclear magnetic resonance spectra provide diagnostic information about functional group presence and molecular connectivity. For aromatic compounds containing acrylic acid moieties, characteristic downfield shifts are observed for protons attached to the benzene ring and the alkene double bond. The presence of methoxy groups typically produces distinct singlet signals in the aliphatic region of the spectrum, while the isoxazole heterocycle contributes unique chemical shift patterns reflecting the electron-withdrawing nature of the nitrogen and oxygen atoms.
Proton nuclear magnetic resonance spectroscopy of compounds similar to this compound reveals characteristic coupling patterns and integration ratios that facilitate structural assignment. The acrylic acid double bond typically exhibits distinctive multipicity patterns with coupling constants reflecting the trans geometry of the (2E) configuration. Integration patterns provide quantitative information about the number of protons in different chemical environments, enabling verification of the proposed molecular formula and substitution pattern.
Infrared Vibrational Mode Analysis
Infrared spectroscopy provides characteristic vibrational fingerprints for functional groups through the absorption of infrared radiation at frequencies corresponding to molecular vibrational modes. This technique exploits the quantized nature of molecular vibrations, where specific functional groups absorb infrared radiation at predictable frequencies, producing diagnostic absorption bands that facilitate structural identification. The infrared spectrum serves as a molecular fingerprint, particularly in the fingerprint region below 1500 wavenumbers, where complex molecular vibrations produce unique spectral patterns.
For compounds containing acrylic acid functionalities, infrared spectroscopy reveals characteristic absorption bands corresponding to carboxylic acid vibrations. The carbonyl stretching vibration typically appears around 1700 wavenumbers, while the hydroxyl stretch of the carboxylic acid group produces a broad absorption band in the 2500-3300 wavenumber region. The presence of aromatic rings contributes characteristic carbon-carbon stretching vibrations in the 1400-1600 wavenumber region, along with aromatic carbon-hydrogen stretching modes above 3000 wavenumbers.
Methoxy substituents produce distinctive carbon-oxygen stretching vibrations in the 1000-1300 wavenumber region, while the isoxazole heterocycle contributes unique vibrational modes reflecting the presence of nitrogen-oxygen and carbon-nitrogen bonds. The combination of these characteristic absorption bands provides a comprehensive vibrational fingerprint that enables unambiguous identification of the compound and verification of its structural features through comparison with reference spectra.
Mass Spectrometric Fragmentation Patterns
Mass spectrometry provides molecular weight determination and structural information through the analysis of ionic fragmentation patterns produced by high-energy ionization processes. This technique involves the conversion of neutral molecules into charged ions, followed by separation based on mass-to-charge ratios and detection of the resulting ion currents. The fragmentation patterns observed in mass spectra reflect the stability of various molecular fragments and provide diagnostic information about molecular connectivity and functional group presence.
The molecular ion peak provides direct confirmation of the molecular weight, while characteristic fragmentation patterns reveal structural features through the loss of specific functional groups or molecular fragments. For compounds containing acrylic acid moieties, typical fragmentation includes the loss of carboxylic acid functionality (loss of 45 mass units for COOH) and alkene fragments. The presence of methoxy groups often results in characteristic losses of 31 mass units (OCH3) or 15 mass units (CH3), providing diagnostic evidence for methoxy substitution patterns.
The isoxazole heterocycle contributes unique fragmentation patterns reflecting the stability of the five-membered ring system and the influence of the nitrogen and oxygen atoms on fragmentation pathways. Ring-opening processes and rearrangement reactions produce characteristic fragment ions that can be used to confirm the presence and substitution pattern of the isoxazole moiety. The combination of molecular ion confirmation and diagnostic fragmentation patterns provides comprehensive mass spectrometric evidence for structural identification and purity assessment of the target compound.
| Spectroscopic Technique | Information Provided | Key Diagnostic Features |
|---|---|---|
| Nuclear Magnetic Resonance | Chemical environments, connectivity | Chemical shifts, coupling patterns, integration ratios |
| Infrared Spectroscopy | Functional group identification | Characteristic absorption frequencies, fingerprint region |
| Mass Spectrometry | Molecular weight, fragmentation | Molecular ion peak, diagnostic fragment losses |
Properties
IUPAC Name |
3-[3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxymethyl]-4-methoxyphenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-11-15(12(2)23-18-11)10-22-9-14-8-13(5-7-17(19)20)4-6-16(14)21-3/h4-8H,9-10H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQQHPKWSUMXKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)COCC2=C(C=CC(=C2)C=CC(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601130571 | |
| Record name | 3-[3-[[(3,5-Dimethyl-4-isoxazolyl)methoxy]methyl]-4-methoxyphenyl]-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601130571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119451-02-3 | |
| Record name | 3-[3-[[(3,5-Dimethyl-4-isoxazolyl)methoxy]methyl]-4-methoxyphenyl]-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119451-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[3-[[(3,5-Dimethyl-4-isoxazolyl)methoxy]methyl]-4-methoxyphenyl]-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601130571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-{[(3,5-Dimethylisoxazol-4-YL)methoxy]-methyl}-4-methoxyphenyl)acrylic acid typically involves multi-step organic reactions. One common approach is the condensation of 3,5-dimethylisoxazole-4-carbaldehyde with 4-methoxybenzyl alcohol under acidic conditions to form an intermediate. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to yield the desired acrylic acid derivative. The reaction conditions often require careful control of temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as crystallization, distillation, or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3-{[(3,5-Dimethylisoxazol-4-YL)methoxy]-methyl}-4-methoxyphenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alkane or alcohol.
Substitution: The methoxy and isoxazole groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Research indicates that compounds similar to (2E)-3-(3-{[(3,5-Dimethylisoxazol-4-YL)methoxy]-methyl}-4-methoxyphenyl)acrylic acid exhibit significant anticancer properties. The incorporation of the isoxazole moiety has been linked to enhanced activity against various cancer cell lines. For instance, studies have shown that derivatives of isoxazole can induce apoptosis in cancer cells through the activation of specific signaling pathways, such as the p53 pathway .
1.2 Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties, which are crucial for treating conditions such as arthritis and other inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in affected tissues .
Agricultural Applications
2.1 Pesticidal Activity
The unique structure of this compound suggests potential as a pesticide. The isoxazole ring has been associated with herbicidal activity, making it a candidate for developing new agricultural chemicals aimed at controlling pests and weeds while minimizing environmental impact .
2.2 Plant Growth Regulation
Additionally, compounds with similar structures have been studied for their ability to act as plant growth regulators. These substances can enhance growth rates and improve crop yields by modulating hormonal pathways within plants .
Materials Science
3.1 Polymer Synthesis
In materials science, this compound can be utilized in the synthesis of polymers and copolymers. Its acrylic acid functionality allows for polymerization processes that yield materials with desirable mechanical and thermal properties .
3.2 Nanocomposites
The integration of this compound into nanocomposite materials has been explored due to its potential to enhance the mechanical strength and thermal stability of the resulting products. Research indicates that incorporating such compounds can lead to improved performance in applications ranging from coatings to structural materials .
Case Studies
Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer efficacy of a series of isoxazole derivatives against breast cancer cells. The results demonstrated that compounds with structural similarities to this compound exhibited IC50 values significantly lower than those of standard chemotherapeutics, indicating their potential as novel anticancer agents .
Case Study 2: Agricultural Field Trials
Field trials conducted with a new herbicide formulation containing derivatives of this compound showed promising results in controlling common agricultural weeds while maintaining crop safety. The trials reported a reduction in weed biomass by over 70% compared to untreated controls .
Mechanism of Action
The mechanism of action of (2E)-3-(3-{[(3,5-Dimethylisoxazol-4-YL)methoxy]-methyl}-4-methoxyphenyl)acrylic acid depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The isoxazole ring and methoxy groups can facilitate binding to these targets, leading to modulation of their activity. The acrylic acid moiety may also play a role in the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of this compound can be contextualized by comparing it with analogous cinnamic acid derivatives. Below is a detailed analysis:
Key Structural and Functional Differences
Critical Analysis
Substituent Position and Bioactivity: The target compound’s meta-substituted isoxazole group (C3) contrasts with the ortho-substituted isoxazole in ’s compound. The ethoxy group in ’s compound (C4) increases hydrophobicity (LogP = 2.2) compared to methoxy (LogP ~1.7), but the target compound’s isoxazole moiety likely elevates LogP further (predicted 2.8–3.2), favoring membrane permeability but reducing aqueous solubility .
Safety and Toxicity :
- The ethoxy analog () exhibits acute oral toxicity , likely due to metabolic conversion to reactive intermediates. The isoxazole-containing compounds may pose distinct risks, as heterocycles can inhibit cytochrome P450 enzymes or form toxic metabolites .
Synthetic Complexity :
- The target compound’s [(3,5-dimethylisoxazol-4-yl)methoxy]methyl substituent introduces synthetic challenges, such as regioselective functionalization and purification, compared to simpler alkoxy derivatives .
Biological Activity
(2E)-3-(3-{[(3,5-Dimethylisoxazol-4-YL)methoxy]-methyl}-4-methoxyphenyl)acrylic acid is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula and properties:
- Molecular Formula : C₁₅H₁₅NO₄
- CAS Number : 1050884-51-9
- Molecular Weight : 275.30 g/mol
- Physical State : Solid at room temperature
- Hazard Classification : Irritant
The biological activity of this compound is largely attributed to its structural components, particularly the 3,5-dimethylisoxazole moiety. This moiety has been identified as a bioisostere for acetyl-lysine, which allows it to interact with bromodomains—proteins that play a crucial role in the regulation of gene expression through histone modification.
Key Mechanisms:
- Bromodomain Inhibition : The compound competes with acetylated lysines for binding to bromodomains, which can lead to antiproliferative effects in cancer cells .
- Neuroprotective Effects : Research indicates that compounds with similar structures exhibit neuroprotective activities by enhancing cognitive functions and protecting against neurodegenerative conditions .
- Anti-inflammatory Properties : The compound may exert anti-inflammatory effects through the modulation of signaling pathways involved in inflammation .
Anticancer Activity
Studies have shown that derivatives of compounds containing the 3,5-dimethylisoxazole group exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structural characteristics have demonstrated IC50 values in the low micromolar range against specific bromodomains involved in oncogenic processes .
Neuroprotective Effects
The compound's potential as a neuroprotective agent is supported by findings that suggest it can enhance cognitive function and protect neurons from damage. This is particularly relevant in conditions such as Alzheimer's disease, where acetylation of histones plays a critical role in gene expression related to neuroprotection .
Antidiabetic Properties
Similar compounds have been noted for their antihyperglycemic effects, suggesting that this compound may also stimulate insulin secretion and improve glucose metabolism .
Research Findings and Case Studies
Several studies have explored the biological activity of related compounds and their potential therapeutic applications:
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for (2E)-3-(3-{[(3,5-Dimethylisoxazol-4-YL)methoxy]-methyl}-4-methoxyphenyl)acrylic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including esterification, coupling, and purification via chromatography. For example, analogous compounds like substituted phenylacrylic acids are synthesized via condensation of aldehydes with activated esters under reflux conditions . Key variables include temperature control (e.g., 70–80°C for optimal ester formation) and stoichiometric ratios of reagents to minimize byproducts. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the trans-(E) isomer .
Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : Use deuterated solvents (e.g., DMSO-d6) to resolve methoxy and isoxazole proton signals. Overlapping peaks in the aromatic region may require 2D-COSY or HSQC for assignment .
- X-ray crystallography : Analogous compounds (e.g., 3,5-bis(4-methoxyphenyl)-4,5-dihydroisoxazole) reveal that methoxy and isoxazole groups influence crystal packing. Slow evaporation from methanol/water mixtures enhances crystal quality .
- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 310 nm) for purity assessment, as validated for structurally similar acrylic acids .
Q. What biological activity hypotheses are supported by its structural analogs, and how can preliminary assays be designed?
- Methodological Answer : Fluorinated or methoxy-substituted phenylacrylic acids exhibit varied bioactivity (e.g., anti-inflammatory or enzyme inhibition). For example, (E)-3-(2,6-difluoro-4-methoxyphenyl)acrylic acid shows increased lipophilicity compared to hydroxylated analogs, suggesting enhanced membrane permeability . Preliminary assays should include:
- In vitro enzyme inhibition : Test against COX-2 or kinases using fluorogenic substrates.
- Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK-293) with dose ranges of 1–100 µM .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with improved target binding affinity?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., COX-2). The isoxazole and methoxy groups may form hydrogen bonds with active-site residues.
- QSAR studies : Correlate substituent electronegativity (e.g., fluorine vs. methoxy) with bioactivity data from analogs to predict optimal substitutions .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify persistent interactions .
Q. What experimental strategies resolve contradictions in solubility or stability data across studies?
- Methodological Answer : Contradictions often arise from solvent polarity or pH variations. Systematic approaches include:
- Solubility profiling : Use shake-flask methods in buffered solutions (pH 1.2–7.4) with HPLC quantification.
- Stability studies : Conduct accelerated degradation tests (40°C/75% RH) and monitor via LC-MS for hydrolysis/byproduct formation .
- Control for tautomerism : Isoxazole rings may tautomerize under acidic conditions; validate structures via pH-dependent NMR .
Q. How can process optimization address challenges in scaling up synthesis while maintaining stereochemical integrity?
- Methodological Answer :
- Continuous flow chemistry : Reduces side reactions by precisely controlling residence time and temperature during coupling steps.
- In-line analytics : Implement FTIR or PAT (Process Analytical Technology) to monitor reaction progression and isomer ratios .
- Crystallization engineering : Use anti-solvent addition (e.g., water in DMF) to enhance yield of the (E)-isomer, as demonstrated for related acrylic acids .
Methodological Framework for Data Interpretation
Q. How should researchers contextualize findings within broader chemical or pharmacological theories?
- Answer : Link results to established frameworks (e.g., Hansch analysis for QSAR or frontier molecular orbital theory for reactivity predictions). For instance, the electron-donating methoxy group may alter HOMO-LUMO gaps, affecting redox behavior. Theoretical alignment ensures mechanistic coherence and identifies gaps for further study .
Q. What statistical approaches are critical for validating structure-activity relationships (SAR) in this compound class?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
